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Executive Summary
CPI-571 is a potent, selective small-molecule inhibitor targeting the bromodomains of the

paralogous transcriptional co-activators CBP (CREBBP) and p300 (EP300).[1] Unlike catalytic

inhibitors that target the histone acetyltransferase (HAT) domain, CPI-571 functions as an

epigenetic reader antagonist. By competitively occupying the acetyl-lysine binding pocket of the

bromodomain, it displaces CBP/p300 from chromatin, severing the link between chromatin

acetylation and transcriptional elongation.

This guide details the mechanistic role of CPI-571 in modulating chromatin architecture,

specifically its ability to erode super-enhancer landscapes (H3K27ac) and modulate Regulatory

T cell (Treg) biology for cancer immunotherapy.[1]

Mechanistic Profile: Reader Domain Inhibition
The Target: CBP/p300 Bromodomains
CBP and p300 are multidomain proteins serving as both "writers" (HAT domain) and "readers"

(bromodomain).[2][3]
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Writer Function: Acetylates Histone H3 at Lysine 18 (H3K18ac) and Lysine 27 (H3K27ac).[1]

Reader Function: The bromodomain recognizes and binds to these acetylated lysines,

anchoring the protein to active promoters and enhancers.[4]

Mode of Action
CPI-571 belongs to the benzodiazepinone class of inhibitors.[1] It mimics the acetyl-lysine

moiety, inserting itself into the hydrophobic pocket of the CBP/p300 bromodomain.

Disruption of Feedback Loop: Under normal conditions, CBP/p300 binding to acetylated

histones recruits more HAT activity, spreading acetylation (the "read-write" positive feedback

loop). CPI-571 breaks this cycle.[1]

Selectivity: CPI-571 exhibits high selectivity for CBP/p300 bromodomains over the BET

family (BRD4) and other bromodomain-containing proteins, minimizing off-target toxicity

associated with pan-BET inhibition.[1]

Downstream Epigenetic Consequences
Epigenetic Mark Effect of CPI-571 Biological Consequence

H3K27ac Rapid Depletion

Loss of enhancer activity;

collapse of super-enhancer

complexes driving oncogenes

(e.g., MYC).[1]

H3K18ac Reduction
Decreased global

transcriptional permissiveness.

Chromatin Accessibility Reduced

Compacted chromatin

structure at specific loci,

preventing transcription factor

binding (e.g., FOXP3 in Tregs).

Therapeutic Implications: Immuno-Oncology
Treg Modulation
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Research by Constellation Pharmaceuticals has highlighted CPI-571's role in modulating

Regulatory T cells (Tregs). Tregs rely on CBP/p300 to maintain the expression of FOXP3, the

master regulator of Treg suppressive function.

Mechanism: CPI-571 treatment displaces CBP/p300 from the FOXP3 CNS2 enhancer.

Outcome: Downregulation of FOXP3 and impairment of Treg suppressive activity without

depleting the cells, potentially enhancing anti-tumor immunity in the tumor microenvironment.

Visualization: Signaling Pathway
The following diagram illustrates the "Read-Write" mechanism of CBP/p300 and the specific

intervention point of CPI-571.
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Caption: CPI-571 competitively binds the CBP/p300 bromodomain, severing the read-write

feedback loop and silencing target gene transcription.
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Experimental Protocols
To validate CPI-571 activity, researchers should employ a combination of biochemical binding

assays and cellular chromatin interrogation.

Biochemical Assay: TR-FRET Competition
This assay measures the ability of CPI-571 to displace a fluorescently labeled ligand from the

recombinant CBP bromodomain.[1]

Materials:

Recombinant CBP Bromodomain (GST-tagged).

Biotinylated Acetyl-histone peptide (H4K5ac/K8ac/K12ac/K16ac).[1]

Europium-labeled Anti-GST antibody (Donor).[1]

Streptavidin-APC (Acceptor).[1]

CPI-571 (dissolved in DMSO).[1]

Protocol:

Preparation: Dilute CPI-571 in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.05%

CHAPS, 1 mM DTT) to create a 10-point dose-response curve.

Incubation: Mix 5 nM CBP-GST and 50 nM Biotin-Peptide with the inhibitor in a 384-well

plate. Incubate for 30 minutes at Room Temperature (RT).

Detection: Add Eu-Anti-GST (2 nM final) and Streptavidin-APC (50 nM final).[1] Incubate for

60 minutes at RT.

Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate

reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Analysis: Calculate the ratio (665/615 nm). Plot % Inhibition vs. Log[CPI-571] to determine

IC50.
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Validation Criteria: IC50 should be in the low nanomolar range (<100 nM).

Cellular Assay: ChIP-Seq for H3K27ac
Objective: Visualize the collapse of super-enhancers upon CPI-571 treatment.

Workflow:

Treatment: Treat cells (e.g., Jurkat or specific cancer lines) with 1 µM CPI-571 or DMSO for

24 hours.[1]

Crosslinking: Fix cells with 1% formaldehyde for 10 minutes; quench with glycine.

Lysis & Sonication: Lyse nuclei and sonicate chromatin to 200–500 bp fragments.

Immunoprecipitation: Incubate chromatin with anti-H3K27ac antibody (validated for ChIP)

overnight at 4°C. Capture with Protein A/G magnetic beads.

Wash & Elute: Wash beads stringently (Low salt, High salt, LiCl, TE buffers). Elute chromatin

and reverse crosslinks (65°C overnight).

Sequencing: Prepare DNA libraries and sequence (Illumina HiSeq/NovaSeq).

Bioinformatics: Map reads to reference genome. Call peaks (MACS2).[1] Compare peak

height/area at super-enhancer loci (e.g., MYC, BCL2) between DMSO and CPI-571

samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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